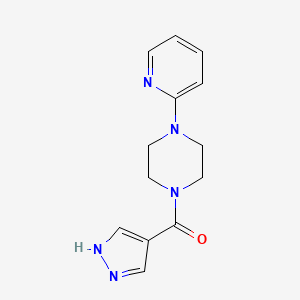

![molecular formula C10H13N3O2 B1518273 3-[(2-Aminophenyl)formamido]propanamide CAS No. 1156868-60-8](/img/structure/B1518273.png)

3-[(2-Aminophenyl)formamido]propanamide

Overview

Description

“3-[(2-Aminophenyl)formamido]propanamide” is a compound with the CAS Number: 1156868-60-8 . It has a molecular weight of 207.23 . The IUPAC name of this compound is 2-amino-N-(3-amino-3-oxopropyl)benzamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3O2/c11-8-4-2-1-3-7(8)10(15)13-6-5-9(12)14/h1-4H,5-6,11H2,(H2,12,14)(H,13,15) . This indicates the molecular formula of the compound is C10H13N3O2 .Physical And Chemical Properties Analysis

The compound is a powder and it is stored at room temperature .Scientific Research Applications

Synthesis and Structure-Activity Relationship in Muscle Relaxants

Research on isoxazole derivatives, including compounds structurally related to 3-[(2-Aminophenyl)formamido]propanamide, has shown their potential as centrally acting muscle relaxants. The study by Tatee et al. (1986) explored the synthesis and evaluation of N-substituted 3-amino-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, identifying compounds with selective muscle relaxant and anticonvulsant activities. This highlights the chemical's relevance in developing therapeutics targeting muscular and nervous system disorders Tatee et al., 1986.

Antitumor Activity of Quinone Analogues

Gomez-Monterrey et al. (2011) investigated the cytotoxic evaluation of acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, revealing significant efficacy against resistant cell lines. The derivatives demonstrated inhibition of topoisomerase II and induced cell cycle arrest, suggesting a potential application in cancer therapy for compounds with a similar backbone to 3-[(2-Aminophenyl)formamido]propanamide Gomez-Monterrey et al., 2011.

Aminocarbonylation Reaction Enhancement

Sawant et al. (2011) described a carbon-monoxide-free aminocarbonylation process of aryl halides using N-substituted formamides, showcasing a method to synthesize related compounds efficiently. This technique presents a safer alternative to traditional methods, broadening the scope for producing a variety of amide derivatives, including those related to 3-[(2-Aminophenyl)formamido]propanamide Sawant et al., 2011.

Computational Studies on Antifungal Tripeptides

Flores-Holguín et al. (2019) conducted computational peptidology assisted by density functional theory to study new antifungal tripeptides, including derivatives structurally akin to 3-[(2-Aminophenyl)formamido]propanamide. Their work demonstrates the utility of computational methods in predicting the reactivity and bioactivity of novel compounds, facilitating drug design processes Flores-Holguín et al., 2019.

Novel Synthesis Routes and Biological Activities

Research into the synthesis of new chemical entities, such as nicotinamide derivatives showing cytotoxic properties, highlights the diverse biological activities achievable with amide-based compounds. Studies like those conducted by Girgis et al. (2006) emphasize the potential for compounds within this chemical class to serve as leads in the development of new therapeutics Girgis et al., 2006.

Safety and Hazards

properties

IUPAC Name |

2-amino-N-(3-amino-3-oxopropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-8-4-2-1-3-7(8)10(15)13-6-5-9(12)14/h1-4H,5-6,11H2,(H2,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZCXPFSTNJUPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Aminophenyl)formamido]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

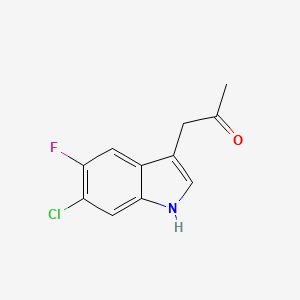

![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)

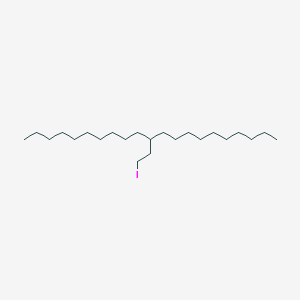

![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)

![N-[1,1'-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)

![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)

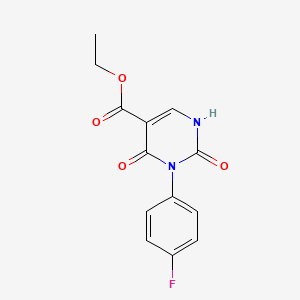

![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)